molecular formula C5H3Cl2N3O2 B014206 2,4-Dichloro-6-methyl-5-nitropyrimidine CAS No. 13162-26-0

2,4-Dichloro-6-methyl-5-nitropyrimidine

Cat. No. B014206
CAS RN: 13162-26-0
M. Wt: 208 g/mol
InChI Key: NBCOZXBHPKSFSA-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methyl-5-nitropyrimidine (DCMNP) is a heterocyclic organic compound with a unique structure. It is a yellow-colored solid that is soluble in water and organic solvents. It is used in a variety of scientific research applications, including synthesis, biochemical and physiological effects, and laboratory experiments. This article will provide an overview of DCMNP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis of Disubstituted Pyrimidines

2,4-Dichloro-6-methylpyrimidine reacts with 1 H,1 H,2 H,2 H -perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines . This reaction is a key step in the synthesis of a variety of disubstituted pyrimidines, which are important compounds in medicinal chemistry.

Production of Aromatic Nucleophilic Substitution Reaction Products

2,4-Dichloro-6-methyl-5-nitropyrimidine is used in the production of aromatic nucleophilic substitution reaction products . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .

Building Pyrimidine-based Compound Precursors

This compound allows the building of pyrimidine-based compound precursors of N -heterocyclic systems . These precursors are important for the synthesis of a wide range of heterocyclic compounds.

Synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)- (2,3-dihydro-benzothiazol-6-yl)-amine

2,4-Dichloro-6-methylpyrimidine is used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)- (2,3-dihydro-benzothiazol-6-yl)-amine . This compound has potential applications in medicinal chemistry.

Production of 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine

It can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine . This reaction is important for the synthesis of various pyrimidine derivatives.

Research and Development

2,4-Dichloro-6-methyl-5-nitropyrimidine is a useful chemical compound with a variety of research applications . It is offered in various sizes for research, pilot-scale, or production applications, from milligrams to multi-kilogram batches .

properties

IUPAC Name

2,4-dichloro-6-methyl-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O2/c1-2-3(10(11)12)4(6)9-5(7)8-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCOZXBHPKSFSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10298254
Record name 2,4-Dichloro-6-methyl-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-methyl-5-nitropyrimidine

CAS RN

13162-26-0
Record name 13162-26-0
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Record name 2,4-Dichloro-6-methyl-5-nitropyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-6-methyl-5-nitropyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2,4-Dichloro-6-methyl-5-nitropyrimidine a useful starting material in organic synthesis?

A: This compound possesses three chlorine atoms and a nitro group, all of which are susceptible to nucleophilic substitution reactions. [, , ] This makes it a highly versatile building block for creating a variety of substituted pyrimidine derivatives, which are often found in biologically active compounds and pharmaceuticals.

Q2: Can you describe a specific example of how 2,4-Dichloro-6-methyl-5-nitropyrimidine has been modified to create new compounds with potential biological activity?

A: One research group utilized Suzuki-Miyaura coupling reactions to replace the chlorine atoms in 2,4-Dichloro-6-methyl-5-nitropyrimidine with various aryl groups. [] This resulted in a series of novel 2,4-diaryl-6-methyl-5-nitropyrimidines that exhibited promising antibacterial and antioxidant properties in preliminary screenings.

Q3: Apart from Suzuki-Miyaura coupling, what other types of reactions has 2,4-Dichloro-6-methyl-5-nitropyrimidine been used in?

A: This compound has proven useful in constructing more complex heterocyclic systems. For example, researchers successfully synthesized a series of oxazolo[5,4-d][1,2,4]triazolo[4,3-a]pyrimidines, a novel class of heterocycles, starting from 2,4-Dichloro-6-methyl-5-nitropyrimidine. [] The synthetic route involved a series of reactions including nucleophilic substitution with aryl carboxylic acids, hydrazine cyclization, and finally ring closure using triethylorthoesters or carbondisulfide and alkylhalides.

Q4: Has 2,4-Dichloro-6-methyl-5-nitropyrimidine been studied for its potential to form imidazopyrimidine derivatives?

A: Yes, research has shown that reacting 2,4-Dichloro-6-methyl-5-nitropyrimidine with 2-chloroethylamine can lead to the formation of tetrahydrodi-imidazopyrimidine derivatives. [] This reaction highlights the versatility of the starting compound in accessing a range of valuable nitrogen-containing heterocycles.

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